Isoxazoles

Isoxazoles are a class of heterocyclic compounds with the molecular structure featuring an isoxazole ring, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. These compounds are widely used in various applications due to their unique chemical properties.

Structurally, isoxazoles possess an oxygen-nitrogen-oxygen sequence (ONO) within the heterocyclic ring, making them versatile building blocks for organic synthesis. They can form hydrogen bonds, which contribute to their biological activity and solubility. Isoxazoles are often employed as intermediates in the preparation of other pharmaceuticals, agricultural chemicals, and dyes.

In medicinal chemistry, isoxazoles have shown potential as inhibitors of various enzymes involved in disease processes. For instance, they can act as selective COX-2 inhibitors, which are valuable for anti-inflammatory and analgesic applications. Additionally, isoxazoles exhibit antimicrobial activity against a range of pathogens due to their ability to disrupt bacterial cell walls.

In summary, the diverse functionality and structural versatility of isoxazoles make them important compounds in both research and industrial settings, spanning pharmaceuticals, agrochemicals, and materials science.

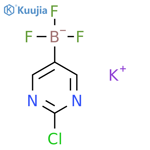

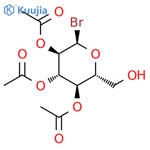

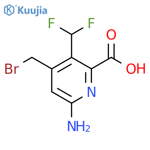

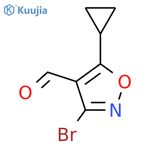

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

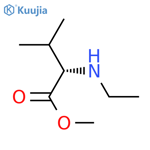

|

tert-butyl N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbamate | 1423027-41-1 | C11H18N2O3 |

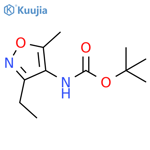

|

methyl 3-hydroxy-1,2-oxazole-4-carboxylate | 1028260-93-6 | C5H5NO4 |

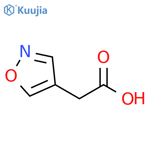

|

2-(1,2-oxazol-4-yl)acetic acid | 141679-57-4 | C5H5NO3 |

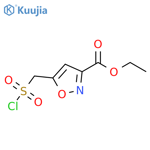

|

ethyl 5-(chlorosulfonyl)methyl-1,2-oxazole-3-carboxylate | 1421602-79-0 | C7H8ClNO5S |

|

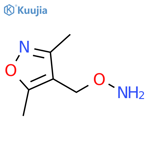

O-(dimethyl-1,2-oxazol-4-yl)methylhydroxylamine | 60148-40-5 | C6H10N2O2 |

|

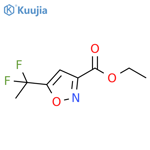

ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate | 861136-14-3 | C8H9F2NO3 |

|

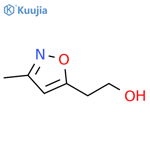

2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol | 218784-65-7 | C6H9NO2 |

|

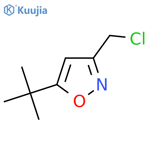

5-tert-butyl-3-(chloromethyl)-1,2-oxazole | 861135-52-6 | C8H12ClNO |

|

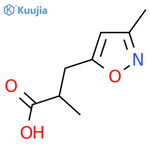

2-methyl-3-(3-methyl-1,2-oxazol-5-yl)propanoic acid | 1540685-82-2 | C8H11NO3 |

|

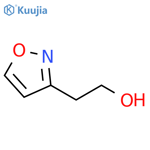

2-(1,2-oxazol-3-yl)ethan-1-ol | 1541349-84-1 | C5H7NO2 |

Littérature connexe

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

Fournisseurs recommandés

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés